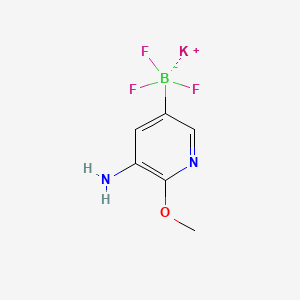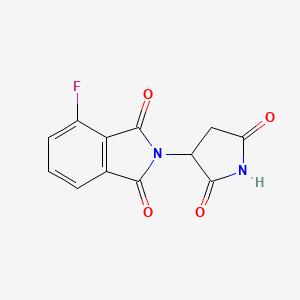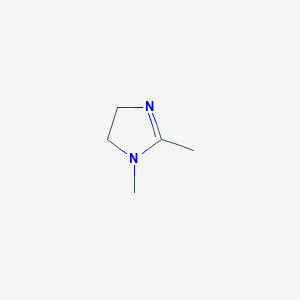![molecular formula C6H8ClNO3S B13457530 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride CAS No. 2913241-25-3](/img/structure/B13457530.png)
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-chloromethylthiazole with sodium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be represented as follows:
2-chloromethylthiazole+sodium acetate→2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various thiazole derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
- 2-[(3-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
Uniqueness
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
2913241-25-3 |
|---|---|
Molekularformel |
C6H8ClNO3S |
Molekulargewicht |
209.65 g/mol |
IUPAC-Name |
2-(1,3-thiazol-2-ylmethoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO3S.ClH/c8-6(9)4-10-3-5-7-1-2-11-5;/h1-2H,3-4H2,(H,8,9);1H |
InChI-Schlüssel |
ZBZBURGBKRDIHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)COCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
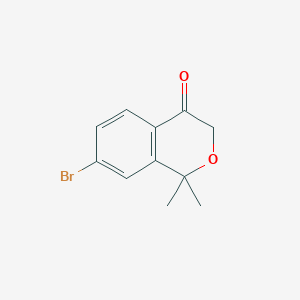
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
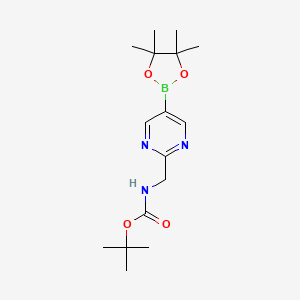

![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)



